molecular formula C21H15NO2 B8454165 2,3-diphenyl-1H-indole-5-carboxylic Acid CAS No. 36729-28-9

2,3-diphenyl-1H-indole-5-carboxylic Acid

Cat. No. B8454165
M. Wt: 313.3 g/mol
InChI Key: WSPPMWBJFMUSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342029B2

Procedure details

1.96 g (10 mmol) of deoxybenzoin and 1.52 g of 4-hydrazinobenzoic acid were ground in a mortar and then fused in an open flask at 160° C. for 15 minutes (min). The cooled melt was admixed with 100 ml of acetic acid and 30 ml of concentrated hydrochloric acid and heated under reflux for 3 hours (h). The cooled solution was admixed with water, resulting in the precipitation of the product 2,3-diphenyl-1H-indole-5-carboxylic acid. The product was filtered off with suction and the residue was washed with water and dried. For purification, the crude product was stirred with warm toluene, filtered off with suction and dried again. This gave 2,3-diphenyl-1H-indole-5-carboxylic acid.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:16]([C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1)N.C(O)(=O)C.Cl>O>[C:1]1([C:7]2[NH:16][C:18]3[C:26]([C:9]=2[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours (h)
Duration
3 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC=C(C=C2C1C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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